N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methoxyacetamide
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Description
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methoxyacetamide, also known as HPPH, is an organic compound that has been used in scientific research for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The compound has a unique structure that allows it to selectively accumulate in cancer cells, making it a promising candidate for cancer therapy.
Scientific Research Applications
Chemoselective Synthesis
Chemoselective Acetylation of 2-Aminophenol : A study by Magadum and Yadav (2018) describes the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst. This process is significant for the synthesis of antimalarial drugs, showcasing the compound's potential application in medicinal chemistry and drug development (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Novel Coordination Complexes : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, demonstrating their potential in creating supramolecular architectures and exhibiting significant antioxidant activity. This underscores the compound's utility in the development of new materials with potential antioxidant properties (Chkirate et al., 2019).
Diversity-Oriented Synthesis
Library of Substituted Tetrahydropyrones : Zaware et al. (2011) developed a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This work highlights the compound's relevance in generating diverse molecular libraries for biological screening, indicating its potential for discovering new biological activities (Zaware et al., 2011).
Novel Synthesis Methods
Ultrasound-mediated Synthesis : Wang et al. (2011) reported a facile, efficient, and environment-friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation. This method points to the compound's potential for green chemistry applications, emphasizing its role in sustainable chemical synthesis (Wang et al., 2011).
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-11-15(18)17-12-16(19,13-5-3-2-4-6-13)14-7-9-21-10-8-14/h2-6,14,19H,7-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSFPPFCTJVAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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